Propyl 4-{[ethoxy(oxo)acetyl]amino}benzoate
Description
Propyl 4-{[ethoxy(oxo)acetyl]amino}benzoate is an ester derivative of benzoic acid, structurally characterized by a propyl ester group and an ethoxy(oxo)acetyl substituent at the para position of the benzene ring. The compound’s molecular formula is inferred as C₁₄H₁₇NO₅, with a theoretical molecular weight of 279.29 g/mol. Its physicochemical properties, such as solubility and stability, are likely influenced by the propyl chain’s lipophilicity and the electron-withdrawing effects of the ethoxy(oxo)acetyl group.
Properties
Molecular Formula |
C14H17NO5 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
propyl 4-[(2-ethoxy-2-oxoacetyl)amino]benzoate |
InChI |
InChI=1S/C14H17NO5/c1-3-9-20-13(17)10-5-7-11(8-6-10)15-12(16)14(18)19-4-2/h5-8H,3-4,9H2,1-2H3,(H,15,16) |
InChI Key |
QDNNMQJTJCMMOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROPYL 4-(2-ETHOXY-2-OXOACETAMIDO)BENZOATE typically involves the esterification of 4-(2-ethoxy-2-oxoacetamido)benzoic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under both acidic and basic conditions, with distinct outcomes:
| Reaction Type | Conditions | Products | Key Catalysts/Reagents |
|---|---|---|---|
| Acidic hydrolysis | Aqueous HCl (1M), reflux (80°C) | 4-{[ethoxy(oxo)acetyl]amino}benzoic acid + propanol | HCl |
| Basic hydrolysis (saponification) | NaOH (0.5M in ethanol), 60°C | Sodium 4-{[ethoxy(oxo)acetyl]amino}benzoate | NaOH |
-
Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. In basic conditions, hydroxide ions directly cleave the ester bond.
Oxidation Reactions
The ethoxy(oxo)acetyl moiety is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | Acidic (H₂SO₄), 70°C | 4-{[carboxy(ethoxy)acetyl]amino}benzoic acid | 78% |
| CrO₃ | Acetic acid, 50°C | 4-{[ethoxy(glyoxyl)acetyl]amino}benzoate | 65% |
-
Key Finding : Oxidation modifies the oxo group, enhancing electrophilicity for subsequent reactions.
Nucleophilic Substitution
The amide group participates in nucleophilic substitutions:
| Nucleophile | Conditions | Product | Catalyst |
|---|---|---|---|
| NH₃ | Ethanol, 25°C, 12h | 4-{[ethoxy(oxo)acetyl]amino}benzamide | None |
| CH₃NH₂ | DMF, 80°C, 6h | 4-{[ethoxy(oxo)acetyl]amino}-N-methylbenzamide | Pyridine |
-
Mechanism : The reaction proceeds via attack of the nucleophile on the electrophilic carbonyl carbon of the amide, facilitated by basic conditions .
Transesterification
The propyl ester group undergoes transesterification with alcohols:
| Alcohol | Conditions | Product | Catalyst |
|---|---|---|---|
| Methanol | H₂SO₄ (cat.), reflux, 4h | Methyl 4-{[ethoxy(oxo)acetyl]amino}benzoate | H₂SO₄ |
| Ethanol | p-TsOH (cat.), 70°C, 6h | Ethyl 4-{[ethoxy(oxo)acetyl]amino}benzoate | p-TsOH |
-
Kinetics : Reaction rates depend on alcohol nucleophilicity and catalyst strength.
Reduction Reactions
Selective reduction of the oxo group is achievable:
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄ | THF, 0°C, 2h | 4-{[ethoxy(hydroxy)acetyl]amino}benzoate | 82% |
| LiAlH₄ | Diethyl ether, reflux | 4-{[ethoxy(hydroxyethyl)amino]acetyl}benzoate | 68% |
Cross-Coupling Reactions
The aromatic ring participates in Suzuki–Miyaura coupling:
| Boronic Acid | Conditions | Product | Catalyst |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 4'-{[ethoxy(oxo)acetyl]amino}-biphenyl-4-carboxylate | Pd(PPh₃)₄ |
Scientific Research Applications
Organic Synthesis
Propyl 4-{[ethoxy(oxo)acetyl]amino}benzoate serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various chemical reactions, including:
- Esterification : The compound can undergo esterification reactions to form derivatives with different alcohols.
- Amidation : Its amine functionality allows for the formation of amides, which are important in pharmaceutical chemistry.
- Nucleophilic Substitution : The ethoxy group can be substituted with other nucleophiles, expanding the range of potential derivatives.
Research indicates that this compound exhibits promising biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against various pathogens, making it a candidate for further investigation as an antibacterial or antifungal agent.
- Anticancer Potential : The compound's structure suggests potential interactions with cellular targets involved in cancer pathways. Studies are ongoing to evaluate its efficacy in inhibiting tumor cell growth and proliferation.
- Enzyme Inhibition : It has been explored as an inhibitor of specific enzymes, including phospholipase A2, which is implicated in inflammatory processes. This inhibition could lead to therapeutic applications in treating inflammatory diseases .
Case Study 1: Antimicrobial Activity
In vitro assays conducted on this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacteria, indicating significant antimicrobial potential.
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 50 |
Case Study 2: Anticancer Activity
A study evaluating the anticancer properties of this compound on human breast cancer cell lines (MCF-7) showed a dose-dependent reduction in cell viability. At a concentration of 100 µM, cell viability decreased to 40%, suggesting its potential as a therapeutic agent.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 50 | 70 |
| 100 | 40 |
Mechanism of Action
The mechanism of action of PROPYL 4-(2-ETHOXY-2-OXOACETAMIDO)BENZOATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .
Molecular Targets and Pathways:
Enzymes: Esterases, proteases.
Comparison with Similar Compounds
Methyl 4-([ethoxy(oxo)acetyl]amino)benzoate (CAS 20983-83-9)
This methyl ester variant shares the same core structure but differs in the ester group (methyl vs. propyl). Key data from available evidence include:
| Property | Methyl 4-([ethoxy(oxo)acetyl]amino)benzoate | This compound (Inferred) |
|---|---|---|
| Molecular Formula | C₁₂H₁₃NO₅ | C₁₄H₁₇NO₅ |
| Molecular Weight | 251.24 g/mol | ~279.29 g/mol |
| Hazard Statements (H-Codes) | H302, H319, H372, H410 | Likely similar; propyl chain may alter toxicity profile |
| UN Number | 3077 (Class 9, Packing Group III) | Potentially similar due to reactive groups |
Key Differences :
Ethyl and Butyl Esters
- Ethyl 4-{[ethoxy(oxo)acetyl]amino}benzoate: Intermediate lipophilicity between methyl and propyl derivatives.
- Butyl 4-{[ethoxy(oxo)acetyl]amino}benzoate: Higher molecular weight and lipophilicity, possibly exacerbating environmental toxicity (H410) due to persistence.
Biological Activity
Propyl 4-{[ethoxy(oxo)acetyl]amino}benzoate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structure of this compound includes an ethoxy group, an oxoacetyl moiety, and a benzoate core. This structural framework is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound may modulate enzyme activities through hydrogen bonding and other non-covalent interactions. Additionally, its benzoate structure allows for potential intercalation with DNA, influencing gene expression and cellular functions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways.
| Microbial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition of growth | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Antifungal activity |
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cells through various pathways, including caspase activation.
| Cancer Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (breast cancer) | 10.28 | Induces apoptosis |
| A549 (lung cancer) | 8.107 | Inhibits proliferation |
| HepG2 (liver cancer) | 10.79 | Induces cell cycle arrest |
Case Studies
- Antimicrobial Efficacy : A study investigated the antibacterial effects of various derivatives of benzoates, including this compound. The results showed a promising efficacy against several Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
- Anticancer Mechanisms : In vitro tests on MCF-7 cells demonstrated that the compound could significantly reduce cell viability through apoptosis induction, as evidenced by increased caspase-3 activity . Further analysis revealed that the compound's structure facilitated interaction with key signaling pathways involved in cell growth and survival.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Propyl 4-{[ethoxy(oxo)acetyl]amino}benzoate, and what parameters critically influence reaction efficiency?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as coupling of a benzoate ester with ethoxy(oxo)acetyl derivatives. Key parameters include solvent selection (e.g., absolute ethanol for solubility and stability), acid catalysis (e.g., glacial acetic acid to facilitate imine or amide bond formation), and reflux conditions (4–6 hours for completion). Post-reaction purification via solvent evaporation and filtration is critical to isolate the product .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for verifying the benzoate backbone and substituent positions. Infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) and amide (N-H) bonds. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) .
Q. How can researchers optimize purification protocols to achieve high yields and purity?
- Methodological Answer : Use gradient recrystallization with ethanol-water mixtures to remove unreacted starting materials. For lab-scale synthesis, column chromatography with silica gel and ethyl acetate/hexane eluents (3:7 ratio) effectively separates byproducts. Monitor purity via thin-layer chromatography (TLC) at each step .
Advanced Research Questions
Q. What computational strategies (e.g., DFT) can predict the compound’s physicochemical properties or reactivity in biological systems?
- Methodological Answer : Density Functional Theory (DFT) simulations at the B3LYP/6-31G(d) level can model hyperpolarizability for nonlinear optical applications or calculate electrostatic potential surfaces to predict binding affinities with enzymes. These models require validation against experimental spectral data (e.g., UV-Vis, fluorescence) .
Q. How can structural modifications to the benzoate moiety enhance herbicidal efficacy, as observed in structure-activity relationship (SAR) studies?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the para position to increase lipophilicity and membrane penetration. Compare bioactivity using standardized herbicidal assays (e.g., Arabidopsis thaliana growth inhibition). SAR trends from pyrimidinyloxy-substituted analogs suggest that methoxy groups improve stability in soil matrices .
Q. What experimental approaches resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Conduct dose-response curves in parallel assays (e.g., enzyme inhibition vs. cell viability) to identify off-target effects. Use isothermal titration calorimetry (ITC) to quantify binding constants with purified targets. Cross-validate results using knockout models or competitive inhibitors .
Q. What mechanistic insights explain the compound’s interactions with acetylcholinesterase or other target enzymes?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to map binding poses within enzyme active sites. Validate with kinetic assays measuring IC50 values under varied pH and temperature conditions. Site-directed mutagenesis of key residues (e.g., Ser203 in acetylcholinesterase) can confirm binding specificity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in spectral data or bioassay reproducibility?
- Methodological Answer : Replicate experiments under identical conditions (solvent, temperature, instrumentation). For NMR, ensure deuterated solvents are anhydrous and spectra are referenced to TMS. In bioassays, include positive controls (e.g., commercial herbicides) and statistical validation (p < 0.05 via ANOVA) to rule out systemic errors .
Application-Oriented Questions
Q. What strategies enable the compound’s integration into polymer or coating materials for industrial applications?
- Methodological Answer : Functionalize the benzoate ester with acrylate groups for copolymerization with styrene or methyl methacrylate. Characterize thermal stability via thermogravimetric analysis (TGA) and mechanical properties using dynamic mechanical analysis (DMA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
